N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide
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Overview
Description
N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in various chemical reactions. The compound’s unique structure allows it to interact with a variety of biological targets, making it a valuable subject of study for potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of an appropriate benzene derivative with a triazole precursor under controlled conditions. The reaction is often catalyzed by copper(I) iodide and requires a base such as potassium carbonate . The reaction mixture is usually heated to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to a more scalable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole ring and the hydroxyl group, which can participate in various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a carbonyl compound, while reduction can yield an amine derivative. Substitution reactions can introduce various functional groups onto the benzene ring, further diversifying the compound’s chemical profile .
Scientific Research Applications
N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development .
In medicine, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis, making it a potential therapeutic agent for the treatment of various cancers . Additionally, its ability to interact with specific molecular targets has led to research into its use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and hydroxyl group play crucial roles in these interactions, allowing the compound to bind to active sites and inhibit enzymatic activity . This inhibition can disrupt various cellular processes, leading to the therapeutic effects observed in biological studies.
Comparison with Similar Compounds
N-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide is unique in its combination of a triazole ring and a hydroxyl group, which confer distinct chemical and biological properties. Similar compounds include other triazole derivatives, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones . These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
In comparison, this compound exhibits unique reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10(14-16)9-3-1-8(2-4-9)5-15-7-12-6-13-15/h1-4,6-7,16H,5H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFOFOSBSAOENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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